molecular formula C12H19NO3 B117765 Prenalterol CAS No. 57526-81-5

Prenalterol

Katalognummer: B117765
CAS-Nummer: 57526-81-5
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: ADUKCCWBEDSMEB-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prenalterol (C₁₂H₁₉NO₃, IUPAC name: (R)-5-[1-hydroxy-2-(4-hydroxyphenoxy)ethyl]amino]pentan-2-ol) is a selective β₁-adrenoceptor agonist developed primarily for its inotropic effects in heart failure management. It enhances myocardial contractility without significantly increasing heart rate or peripheral vascular resistance, making it advantageous in conditions like congestive heart failure (CHF) . Its unique receptor selectivity distinguishes it from non-selective β-agonists like isoprenaline and β₂-selective agents like salbutamol. This compound is metabolized variably across species, with humans excreting ~20% unchanged drug, primarily forming a phenolic sulfate ester .

Vorbereitungsmethoden

The stereospecific synthesis of Prenalterol involves a fascinating approach. Here are the steps:

  • Condensation of monobenzone with the epoxide derived from α-D-glucopyranose yields the glycosylated derivative.
  • Hydrolytic removal of acetonide protecting groups, followed by cleavage of the sugar with periodate, produces an aldehyde.
  • Reduction of the aldehyde to the glycol using NaBH₄ and conversion of the terminal alcohol to the mesylate leads to this compound.

Analyse Chemischer Reaktionen

Prenalterol unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen sind auf seine spezifische Struktur zugeschnitten. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, tragen zu seinen pharmakologischen Wirkungen bei.

Wissenschaftliche Forschungsanwendungen

Heart Failure Management

Prenalterol has been extensively studied for its role in treating chronic heart failure. Key findings from clinical trials include:

  • Improvement in Exercise Tolerance : A study involving patients with New York Heart Association (NYHA) class II and III heart failure demonstrated that this compound improved exercise tolerance and oxygen uptake without significant side effects. The effective dosage ranged from 20 to 100 mg daily over four weeks .
  • Hemodynamic Effects : In patients with severe heart failure, this compound was shown to enhance left ventricular performance, increasing cardiac output while maintaining stable heart rates. This was evidenced by significant improvements in left ventricular dP/dt (max) and stroke volume .
StudyPopulationDosageKey Findings
Patients with chronic heart failure (NYHA II/III)20-100 mg/dayImproved exercise tolerance; no significant side effects
Patients with coronary heart disease0.5-2.5 µg/kg IVEnhanced left ventricular performance; stable heart rate

Acute Cardiac Conditions

This compound has also been evaluated in acute settings such as cardiogenic shock following myocardial infarction:

  • Efficacy in Cardiogenic Shock : In a study involving eleven patients experiencing cardiogenic shock, this compound was administered when other treatments were ineffective. It resulted in significant increases in cardiac index and mean aortic pressure, demonstrating its utility as an inotropic agent .

Post-Myocardial Infarction Low Output Syndrome

This compound's role extends to managing low-output states post-myocardial infarction:

  • Clinical Efficacy : It has been indicated as beneficial for patients suffering from reduced cardiac output following myocardial infarction, providing necessary support during recovery phases .

Pharmacological Insights

This compound's pharmacodynamics reveal its selective action on beta-1 adrenergic receptors, which is crucial for minimizing side effects typically associated with non-selective beta agonists:

  • Minimal Chronotropic Effects : Unlike other adrenergic agonists, this compound does not significantly increase heart rate, making it safer for patients with existing tachycardia or arrhythmias .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across different patient populations:

  • Long-term Effects on Heart Failure : A longitudinal study indicated that patients receiving this compound showed sustained improvements in hemodynamics over extended periods, reinforcing its role in chronic management strategies .
  • Acute Hemodynamic Responses : In acute settings, this compound's rapid onset of action was documented to stabilize hemodynamic parameters effectively within hours of administration .

Wirkmechanismus

Prenalterol activates β₁ adrenergic receptors , leading to increased myocardial contractility. It also dilates coronary arteries, reducing vascular resistance. The molecular targets and pathways involved are crucial for understanding its effects.

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity and Mechanism

Compound Receptor Selectivity Affinity (β₁ vs. β₂) Functional Effects
Prenalterol Selective β₁ agonist β₁ > β₂ (High β₁ affinity) Inotropy (↑ LV contractility), minimal chronotropy
Dobutamine Primarily β₁, weak α₁/β₂ β₁ ≈ β₂ Inotropy + mild vasodilation (↓ afterload)
Salbutamol Selective β₂ agonist β₂ > β₁ Bronchodilation, ↑ blood glucose, ↓ serum K⁺
Terbutaline β₂-selective β₂ > β₁ Weak amylase secretion (rat parotid), ↑ cAMP
Clenbuterol β₂-selective (CNS-penetrant) β₂ > β₁ Behavioral effects (antidepressant-like)

Key Findings :

  • This compound’s β₁-selectivity minimizes β₂-mediated side effects (e.g., hypokalemia, hyperglycemia) seen with salbutamol .
  • Unlike dobutamine, this compound lacks α₁-agonist activity, reducing arrhythmogenic risk .

Pharmacodynamic and Clinical Efficacy

Cardiac Effects

  • This compound vs. Isoprenaline : In rat parotid glands, this compound (ED₅₀: 1.5 × 10⁻⁸ M) showed superior amylase secretion vs. terbutaline (ED₅₀: 1.2 × 10⁻⁸ M), but terbutaline induced greater cAMP accumulation at high concentrations .
  • Dobutamine, conversely, provides sustained hemodynamic benefits but requires intravenous administration .

Metabolic and Hormonal Effects

  • This compound vs.

Pharmacokinetics and Metabolism

Compound Bioavailability (%) Metabolism Pathway Species-Specific Excretion
This compound ~20% (human) Sulfation (major), glucuronidation Mouse: 1.8% unchanged; Dog: 54% unchanged
Dobutamine Low (oral) Catechol-O-methyltransferase Primarily IV use due to rapid metabolism
Clenbuterol High (CNS-penetrant) Hepatic oxidation Prolonged half-life (24–36 hrs)

Adverse Effects and Limitations

  • This compound: Limited chronotropic effects reduce arrhythmia risk, but long-term efficacy in CHF is transient .
  • Salbutamol/Terbutaline : β₂-activation causes hypokalemia, tachycardia, and tremor .

Biologische Aktivität

Prenalterol is a beta-1 adrenergic receptor agonist that has been studied for its potential therapeutic effects in various cardiac conditions. This article delves into its biological activity, pharmacodynamics, clinical studies, and relevant case studies, providing a comprehensive overview of its efficacy and safety profile.

  • Chemical Formula : C12_{12}H19_{19}NO3_3
  • Molecular Weight : Average 225.288 g/mol
  • Mechanism of Action : this compound acts primarily as a partial agonist at the beta-1 adrenergic receptors, leading to increased heart rate and contractility without the full effects seen with non-selective beta agonists like isoproterenol. It has also shown some activity at beta-3 adrenergic receptors, which are involved in lipolysis and thermogenesis .

Pharmacological Effects

This compound's pharmacological profile includes:

  • Inotropic Effects : Enhances myocardial contractility, making it useful in treating conditions like acute heart failure.
  • Cardioselectivity : Exhibits selective activity towards beta-1 receptors, minimizing side effects associated with beta-2 receptor stimulation, such as bronchospasm .
  • Hemodynamic Impact : Increases cardiac output and reduces systemic vascular resistance, which can be beneficial in managing heart failure symptoms .

1. Efficacy in Ischemic Heart Failure

A randomized double-blind placebo-controlled study involving 37 patients with chronic ischemic left ventricular failure demonstrated that:

  • Exercise Capacity : Patients receiving this compound showed significant improvements in exercise capacity compared to baseline, while the placebo group did not exhibit notable changes.
  • Heart Rate Response : The maximum exercise heart rate was significantly reduced in the this compound group, indicating a beta-blocking effect alongside its agonistic properties .
ParameterThis compound Group (n=28)Placebo Group (n=9)
Exercise Capacity ImprovementSignificantNot Significant
Maximum Exercise Heart RateReducedNo Change
Frequency of AnginaNo Increase-

2. Hemodynamic Studies

In another study assessing the hemodynamic effects of this compound on patients with coronary heart disease:

  • Dosage : Administered intravenously at doses ranging from 0.5 to 2.5 micrograms/kg.
  • Results : There was a notable increase in left ventricular performance, with left ventricular dP/dt (max) increasing by 33%, indicating enhanced contractility .

Adverse Effects and Safety Profile

While this compound has shown clinical benefits, it has also been associated with certain side effects:

  • Tolerance Development : Long-term use may lead to decreased receptor sensitivity.
  • Withdrawal from Market : Although it was effective, this compound was withdrawn due to adverse effects observed in animal studies .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study prenalterol’s cardioselective β1-adrenoceptor agonism, and how are they validated?

this compound’s β1-adrenergic effects are typically studied in in vivo models such as canine coronary artery stenosis (e.g., hydraulic occluder-induced ischemia) and in vitro preparations like rat or guinea pig atrial/parotid tissues . Validation involves comparing hemodynamic responses (e.g., cardiac output, dP/dtmax) against control groups, ensuring reproducibility across multiple trials. For example, in dogs, this compound’s dose-dependent effects on myocardial blood flow (RMBF) and systolic shortening are measured using radioactive microspheres and echocardiography, with statistical validation via ANOVA and Newman-Keul’s tests .

Q. How is this compound’s selectivity for β1-adrenoceptors confirmed experimentally?

Selectivity is assessed through comparative agonist/antagonist studies. For instance, in rat parotid glands, this compound induces amylase secretion without increasing cAMP levels (unlike terbutaline, a β2-agonist), confirming β1-specificity. Radioligand binding assays (e.g., using GLASS database IDs) further validate its affinity for β1 receptors (e.g., binding free energy: 9.76 kcal/mol for human β2 receptor, PubMed ID 24063433) .

Q. What methodological approaches are used to determine this compound’s dose-response relationships in heart failure models?

Incremental intravenous infusion protocols (e.g., 60–240 nmol/min) with steady-state plasma level monitoring are employed. Hemodynamic parameters (cardiac index, stroke volume) and hormonal responses (plasma renin activity, aldosterone) are measured under controlled sodium/potassium intake to isolate drug effects . Dose-dependent increases in cardiac index (2.6 → 3.1 L/min/m²) and systemic vascular resistance reduction (−18% to −20%) are statistically validated using paired t-tests and repeated-measures ANOVA .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s cAMP-independent signaling pathways in secretory tissues?

In rat parotid glands, this compound stimulates amylase secretion without elevating cAMP, unlike noradrenaline or terbutaline . To resolve this, researchers use calcium-free perfusion experiments, revealing that this compound’s secretory effects are cAMP-independent but calcium-dependent. Parallel studies in guinea pig submandibular glands confirm this dissociation, suggesting tissue-specific signaling cascades .

Q. What experimental strategies address the variability in this compound’s maximal inotropic response (55–112% relative to isoprenaline) across preparations?

Variability is mitigated by establishing internal control curves for each tissue before exposure to confounding factors (e.g., BAAM alkylation). Affinity normalization via Furchgott’s method (e.g., calculating KD = [P] × slope/(1−slope)) ensures consistent receptor interaction analysis despite response variability. Apparent KD values (6.8–7.1) are cross-validated with radioligand binding studies .

Q. How do long-term hemodynamic studies design around tolerance development to this compound in chronic heart failure?

Randomized double-blind trials (e.g., 6-month oral administration at 40–120 mg/day) monitor tolerance via serial echocardiography and systolic time intervals. Initial improvements in ejection fraction (20% → 27%) and cardiac index (2.7 → 3.3 L/min/m²) diminish after 3–6 months, suggesting receptor desensitization. Parallel forskolin assays confirm adenylate cyclase integrity, implicating β1-receptor downregulation as the tolerance mechanism .

Q. What advanced techniques quantify this compound’s effects on myocardial oxygen supply-demand balance in ischemic models?

In canine coronary stenosis, this compound’s dose-dependent effects on endocardial/epicardial RMBF ratios and segmental shortening are quantified using microsphere injections and pressure-volume analysis. The diastolic pressure-time index/systolic pressure-time index ratio (0.53 → 0.63) is calculated to assess oxygen balance, with significant reductions in left ventricular stiffness (−34% to −62% LVEDP) confirming improved efficiency .

Q. Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in cAMP signaling are resolved by isolating tissue-specific pathways (e.g., calcium flux vs. cAMP) and using receptor inactivation/desensitization protocols (e.g., BAAM alkylation) .
  • Statistical Validation : Paired t-tests, ANOVA, and confidence intervals (e.g., 95% CI for amylase release experiments) are critical for reproducibility .
  • Ethical Compliance : Human studies enforce regulated sodium/potassium intake and posture control to minimize confounding variables .

Eigenschaften

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61260-05-7 (hydrochloride)
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023507
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-81-5
Record name (-)-Prenalterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57526-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenalterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prenalterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENALTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenalterol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prenalterol
Reactant of Route 3
Prenalterol
Reactant of Route 4
Reactant of Route 4
Prenalterol
Reactant of Route 5
Reactant of Route 5
Prenalterol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prenalterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.